molecular formula C9H10ClNO4S B13468019 4-(Chlorosulfonyl)-L-phenylalanine CAS No. 84053-07-6

4-(Chlorosulfonyl)-L-phenylalanine

Cat. No.: B13468019
CAS No.: 84053-07-6
M. Wt: 263.70 g/mol
InChI Key: YZDSGFYHZHYQDO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chlorosulfonyl)-L-phenylalanine is a chemically modified derivative of L-phenylalanine, featuring a chlorosulfonyl (-SO₂Cl) group at the para position of the aromatic ring. This functional group confers high reactivity, making the compound a critical intermediate in synthesizing sulfonamide-based pharmaceuticals and heterocyclic scaffolds. Its synthesis often involves sulfonation reactions under controlled conditions, such as reactions with sulfonyl chlorides or via multi-step protocols involving intermediates like nitro- or azido-phenylalanine derivatives .

The compound's primary utility lies in its ability to form sulfonamide bonds, which are pivotal in drugs targeting enzymes, receptors, and transporters. For example, it serves as the active fragment in Sivelestat analogs, inhibitors of neutrophil elastase, and is incorporated into indazoles, indoles, and 7-azaindoles for combinatorial drug discovery .

Properties

CAS No.

84053-07-6

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

(2S)-2-amino-3-(4-chlorosulfonylphenyl)propanoic acid

InChI

InChI=1S/C9H10ClNO4S/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

InChI Key

YZDSGFYHZHYQDO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)-L-phenylalanine typically involves the chlorosulfonation of L-phenylalanine. The process begins with the reaction of L-phenylalanine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group at the para position of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorosulfonyl)-L-phenylalanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed through substitution reactions with amines.

    Alcohols and Thiols: Formed through substitution reactions with alcohols and thiols.

    Cyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

4-(Chlorosulfonyl)-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, molecular properties, and applications of 4-(Chlorosulfonyl)-L-phenylalanine and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Role References
This compound -SO₂Cl C₉H₁₀ClNO₄S 263.70 Sulfonamide drug synthesis, Sivelestat analogs
4-Chloro-L-phenylalanine -Cl C₉H₁₀ClNO₂ 199.63 Enzyme inhibition (e.g., fenclonine), organic intermediates
4-Fluoro-L-phenylalanine -F C₉H₁₀FNO₂ 183.18 Biochemical ligand studies, protein interactions
4-Methyl-L-phenylalanine -CH₃ C₁₀H₁₃NO₂ 179.22 Structural studies, potential metabolic probes
4-[¹⁸F]fluoro-L-phenylalanine -¹⁸F C₉H₁₀FNO₂ 183.18 (radioactive) PET imaging (LAT1 transporter targeting)
4-[²¹¹At]-L-phenylalanine -²¹¹At C₉H₁₀AtNO₂ Radioactive Targeted alpha therapy (cancer)

Stability and Challenges

  • Chlorosulfonyl Derivative : Sensitive to hydrolysis, requiring anhydrous conditions during synthesis. Purification often involves flash chromatography (e.g., toluene/ethyl acetate gradients) .
  • Radiohalogenated Analogs : 4-[²¹¹At]-L-phenylalanine synthesis demands high temperatures (Cu⁺-catalyzed halogen exchange), limiting substrate compatibility . Fluorinated by-products (e.g., 2-/3-isomers) may form during electrophilic substitutions, necessitating rigorous HPLC purification .

Research Findings and Key Data

Comparative Stability in Combinatorial Libraries

  • Errors in equimolarity during combinatorial synthesis (e.g., 2-fold variations) minimally impact screening outcomes for libraries containing sulfonamide derivatives, as demonstrated by Monte Carlo simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.